molecular formula C8H8BrNO3 B6255514 methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1220422-00-3

methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B6255514
CAS No.: 1220422-00-3
M. Wt: 246.06 g/mol
InChI Key: ZOTAJZWTPXSWNG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 120034-05-1) is a brominated dihydropyridine derivative with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . Structurally, it features:

  • A methyl ester at position 2.
  • A bromine atom at position 3.
  • A methyl group at the N1 position of the pyridone ring.

This compound is a light-sensitive solid requiring storage in an inert atmosphere at room temperature . Its hazards include skin/eye irritation and toxicity upon ingestion (H302, H315, H319, H335) .

Properties

CAS No.

1220422-00-3

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3

InChI Key

ZOTAJZWTPXSWNG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)OC)Br

Purity

95

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the chemical structure of dihydropyridines can enhance their antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Properties
This compound has also been investigated for its anticancer potential. The structural features of this compound allow it to interact with cellular pathways involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its role as a lead compound in anticancer drug development .

Synthesis and Chemical Reactions

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis. The compound can be synthesized from methyl 2-hydroxy-5-bromonicotinate through a series of chemical transformations involving bromination and esterification processes .

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics may allow it to function as an effective agent against specific pests and weeds. Preliminary studies suggest that modifications to the pyridine ring can enhance its herbicidal activity, making it a candidate for further exploration in agricultural chemistry .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceuticals Antimicrobial and anticancer properties; potential for new drug development
Synthesis Intermediate for synthesizing other biologically active compounds
Agrochemicals Potential use as pesticides or herbicides

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibiotic agent .

Case Study 2: Anticancer Activity
In another study published in Cancer Research, this compound was tested on human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential utility in cancer therapy .

Mechanism of Action

The mechanism by which methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine derivatives share a common 2-oxo-1,2-dihydropyridine core but differ in substituents, significantly altering their physical, chemical, and biological properties. Below is a detailed comparison:

Table 1: Structural and Physical Properties of Selected Dihydropyridine Derivatives

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (120034-05-1) 1-Me, 5-Br, 3-COOMe C₇H₆BrNO₃ 232.03 Bromine enhances reactivity; methyl ester improves lipophilicity
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (609-71-2) 3-COOMe C₇H₇NO₃ 153.14 Lacks halogen; simpler structure with lower molecular weight
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (36404-89-4) 5-Br, 3-COOH C₆H₄BrNO₃ 218.01 Carboxylic acid group enables salt formation; bromine for electrophilic substitution
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate (1214332-43-0) 5-F, 3-COOMe C₇H₆FNO₃ 171.13 Fluorine’s electronegativity alters electronic properties; smaller atomic radius than Br
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (67367-27-5) 1-Me, 3-COOMe C₈H₉NO₃ 167.16 Lacks bromine; N1-methyl enhances steric hindrance
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (8) 1-Bn, 5-(2-hydroxybenzoyl), 3-COOEt C₂₂H₂₀NO₅ 380.40 115–117 Benzyl and benzoyl groups increase molecular complexity and melting point

Key Comparisons:

However, fluorine’s electronegativity may enhance stability and metabolic resistance in drug design . Brominated analogs (e.g., CAS 36404-89-4) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated derivatives .

Ester vs. Carboxylic Acid :

  • Methyl/ethyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., CAS 36404-89-4), influencing membrane permeability in biological systems .
  • Carboxylic acids can form salts for improved solubility but may require protective group strategies during synthesis .

Synthetic Utility :

  • Bromine at position 5 (target compound) allows functionalization via palladium-catalyzed couplings, whereas fluorine (CAS 1214332-43-0) is less reactive in such transformations .
  • Ethyl ester derivatives (e.g., compound 8) exhibit lower melting points than methyl esters, reflecting differences in crystallinity .

Biological Activity: Hydroxyl or methoxy groups on benzoyl-substituted derivatives (e.g., compound 5o in ) enhance hydrogen-bonding interactions, critical for antimicrobial activity . The target compound’s bromine may confer unique bioactivity profiles compared to non-halogenated analogs, though direct studies are needed .

Biological Activity

Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 120034-05-1) is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 232.03 g/mol
  • Structural Representation :
    • SMILES: CN1C=C(C(=CC1=O)C(=O)O)Br
    • InChI Key: AJSDEQNLENCSFU-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1 μg/mL
Escherichia coli1 μg/mL2 μg/mL
Candida albicans0.25 μg/mL0.5 μg/mL

These findings suggest that the compound has potential as a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Cancer Cell Line IC50 (μM) Mechanism of Action
HeLa (cervical cancer)15Apoptosis induction via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G2/M phase
A549 (lung cancer)18Inhibition of PI3K/Akt pathway

The anticancer activity is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of dihydropyridine compounds, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like Ciprofloxacin .

Cytotoxicity Assessment

In a cytotoxicity study involving normal human cell lines, this compound showed low toxicity with an IC50 value greater than 60 μM. This suggests a favorable safety profile for potential therapeutic applications .

Preparation Methods

Reaction Conditions and Mechanism

A mixture of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid (27.8 g), concentrated sulfuric acid (3.0 mL), methanol (500 mL), and benzene (300 mL) is refluxed for 2.5 hours. A Dean-Stark trap is employed to remove water via azeotropic distillation, driving the esterification to completion. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a methoxy group.

Yield and Purification

After 28 hours of reflux, the solvent is evaporated under reduced pressure, and the residue is suspended in cold water. Unreacted starting material is removed by filtration, and the filtrate is extracted with methylene chloride. Recrystallization from benzene yields methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as a white solid with a 64% yield.

ParameterValue
Starting Material1,2-Dihydro-2-oxo-3-pyridinecarboxylic acid
CatalystH₂SO₄
SolventMethanol, benzene
TemperatureReflux
Yield64%

Bromination at the 5-Position

ParameterValue
Brominating AgentN-Bromosuccinimide (NBS)
SolventAnhydrous CH₂Cl₂
TemperatureReflux
Yield47%
ParameterValue
Methylating AgentCH₃I
BaseNaH
SolventDMF
Temperature0–25°C
Yield (Hypothetical)60–70%

Alternative Synthetic Routes

Route A: Direct N-Methylation Prior to Bromination

An alternative strategy involves methylating the nitrogen of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate before bromination. This approach could simplify purification, as the methyl group may reduce the compound’s polarity. However, bromination of the N-methylated intermediate may require adjusted conditions due to altered electronic effects.

Route B: One-Pot Bromination and Methylation

A hypothetical one-pot procedure using NBS and a methylating agent (e.g., dimethyl sulfate) could streamline synthesis. However, competing reactions between bromination and methylation agents necessitate careful optimization of stoichiometry and temperature.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Sequential Esterification → Bromination → MethylationHigh purity at each stageLengthy, multiple purification steps
Pre-Methylation → BrominationSimplified final stepsPotential lower bromination yield
One-Pot SynthesisReduced time and costRisk of side reactions

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could enhance the efficiency of bromination and methylation steps. Automated systems with in-line analytics (e.g., HPLC) would ensure consistent product quality. Solvent recovery systems for methylene chloride and DMF are essential to minimize environmental impact.

Q & A

Q. How can researchers optimize the synthesis of methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate to minimize by-product formation?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloronicotinic acid derivatives with brominated aniline intermediates under reflux conditions in the presence of catalysts like pyridine and p-toluenesulfonic acid ( ). To minimize by-products, control reaction parameters such as stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine), solvent polarity (water or methanol), and reflux time (overnight reactions may reduce impurities). Monitoring via TLC or HPLC during synthesis is critical .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers). For example, 1H^1H-NMR signals near δ 8.42–8.36 ppm indicate pyridine protons, while δ 5.31 ppm corresponds to methylene bridges ().
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯O interactions) to confirm planar molecular conformations (dihedral angles <10°) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 242.25 g/mol for related esters) and fragmentation patterns .

Q. How can researchers analyze tautomerism in dihydropyridine derivatives like this compound?

Methodological Answer: Tautomerism (e.g., lactam vs. enol forms) is assessed via:

  • X-ray Diffraction : Crystallographic data reveal bond lengths (C=O vs. C–OH) and hydrogen-bonding networks favoring the keto-amine tautomer .
  • Spectroscopic Comparison : IR spectroscopy identifies carbonyl stretches (~1700 cm1^{-1}), while 1H^1H-NMR detects NH protons absent in enol forms .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization reactions involving brominated dihydropyridine carboxylates?

Methodological Answer: Cyclization often proceeds via intramolecular nucleophilic attack. For example, bromine at position 5 can act as a leaving group, enabling ring closure under basic conditions. Computational studies (DFT) can model transition states, while kinetic isotope effects (KIE) experiments validate proposed mechanisms .

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated derivatives, the C5 position often shows higher reactivity due to electron-withdrawing effects.
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Q. What are the implications of metal coordination on the biological or catalytic activity of this compound?

Methodological Answer: Transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) can coordinate with the carbonyl and pyridine nitrogen, altering redox properties. Synthesize metal complexes (e.g., 3d-metal chelates) and evaluate via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V) .

Q. How can researchers assess the compound’s stability under varying pH or temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC (e.g., ester hydrolysis to carboxylic acid).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar dihydropyridines) .

Q. What strategies mitigate challenges in synthesizing derivatives with modified substituents (e.g., replacing bromine with other halogens)?

Methodological Answer: Use cross-coupling reactions (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups. Optimize catalytic systems (Pd(PPh3_3)4_4/base) and protect reactive sites (e.g., ester groups) during functionalization .

Q. How does hydrogen-bonding influence supramolecular assembly in crystalline forms?

Methodological Answer: X-ray data reveal that N–H⋯O hydrogen bonds (2.8–3.0 Å) form centrosymmetric dimers, while π-π stacking (3.4–3.6 Å) stabilizes layered structures. Solvent polarity (e.g., MeOH vs. DMF) can modulate crystal morphology .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC50_{50} values against targets like EGFR or CDK2.
  • Antimicrobial Screening : Perform microdilution assays (MIC values) against Gram-positive/negative strains .

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